molecular formula C21H26N2O B11410960 1-[4-(3-methylphenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole

1-[4-(3-methylphenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole

Cat. No.: B11410960
M. Wt: 322.4 g/mol
InChI Key: LVLWQTJNDYBEKH-UHFFFAOYSA-N
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Description

1-[4-(3-METHYLPHENOXY)BUTYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzimidazole core, which is a heterocyclic aromatic organic compound, and a phenoxybutyl side chain. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

The synthesis of 1-[4-(3-METHYLPHENOXY)BUTYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzimidazole core and the attachment of the phenoxybutyl side chain. One common synthetic route involves the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative to form the benzimidazole core. This is followed by the alkylation of the benzimidazole with a halogenated phenoxybutyl compound under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .

Scientific Research Applications

1-[4-(3-METHYLPHENOXY)BUTYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-METHYLPHENOXY)BUTYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-[4-(3-METHYLPHENOXY)BUTYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:

    1-[4-(2-METHYLPHENOXY)BUTYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE: Similar structure but with a different position of the methyl group on the phenoxy ring.

    1-[4-(3-METHYLPHENOXY)BUTYL]-2-(ETHYL)-1H-1,3-BENZODIAZOLE: Similar structure but with an ethyl group instead of an isopropyl group.

These comparisons highlight the uniqueness of 1-[4-(3-METHYLPHENOXY)BUTYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE in terms of its specific chemical structure and the resulting properties and applications.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[4-(3-methylphenoxy)butyl]-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C21H26N2O/c1-16(2)21-22-19-11-4-5-12-20(19)23(21)13-6-7-14-24-18-10-8-9-17(3)15-18/h4-5,8-12,15-16H,6-7,13-14H2,1-3H3

InChI Key

LVLWQTJNDYBEKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C(C)C

Origin of Product

United States

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